HIV Protease Substrate 1

HIV-1 protease kinetics FRET substrate comparison enzyme efficiency

HIV protease inhibitor screening demands substrates with consistent lot-to-lot kinetic performance. HIV Protease Substrate 1 addresses this with batch-certified purity and validated enzymatic parameters. • FRET-based EDANS/DABCYL pair enables continuous real-time fluorescence readout (Ex 340 nm / Em 490 nm) for HTS campaigns exceeding 10⁶ compounds • Well-characterized kinetics (Km = 103 μM, kcat = 4.9 s⁻¹; kcat/Km = 0.048 μM⁻¹s⁻¹) support reproducible IC₅₀ determinations and mechanism-of-action studies • Validated against wild-type and multi-drug-resistant HIV-1 protease variants (single V82A through hexa-mutant forms), maintaining 40-60% relative catalytic efficiency • ≥98% HPLC purity; lyophilized powder; shipped ambient; long-term storage at -20°C

Molecular Formula C92H133N27O23S
Molecular Weight 2017.3 g/mol
Cat. No. B14749617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV Protease Substrate 1
Molecular FormulaC92H133N27O23S
Molecular Weight2017.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C92H133N27O23S/c1-7-51(4)77(88(136)114-76(50(2)3)87(135)109-64(36-39-73(95)123)81(129)107-62(80(128)110-66(90(138)139)20-13-43-105-92(99)100)18-8-9-41-103-78(126)53-25-27-54(28-26-53)116-117-55-29-31-56(32-30-55)118(5)6)115-86(134)70-21-14-46-119(70)89(137)68(47-52-23-33-57(121)34-24-52)112-84(132)67(48-74(96)124)111-82(130)63(35-38-72(94)122)108-85(133)69(49-120)113-83(131)65(106-79(127)60(93)17-12-42-104-91(97)98)37-40-75(125)102-45-44-101-61-19-10-16-59-58(61)15-11-22-71(59)143(140,141)142/h10-11,15-16,19,22-34,50-51,60,62-70,76-77,101,120-121H,7-9,12-14,17-18,20-21,35-49,93H2,1-6H3,(H2,94,122)(H2,95,123)(H2,96,124)(H,102,125)(H,103,126)(H,106,127)(H,107,129)(H,108,133)(H,109,135)(H,110,128)(H,111,130)(H,112,132)(H,113,131)(H,114,136)(H,115,134)(H,138,139)(H4,97,98,104)(H4,99,100,105)(H,140,141,142)/t51-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-,77-/m0/s1
InChIKeyBYTQJXGDAWVWOK-CTAFNQJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV Protease Substrate 1 for Protease Activity Assays and Inhibitor Screening Procurement Guide


HIV Protease Substrate 1 (CAS: 223769-59-3) is a synthetic FRET-based peptide derived from the natural HIV-1 matrix/capsid (MA/CA) polyprotein cleavage site . The core sequence SQNYPIVQ corresponds to the highly conserved p17-p24 junction in the viral Gag precursor, making this substrate an authentic proxy for physiological HIV-1 protease activity [1]. The peptide is dually modified with a donor fluorophore EDANS on the N-terminal glutamic acid residue and an acceptor chromophore DABCYL on the C-terminal lysine residue, enabling real-time fluorescence resonance energy transfer (FRET)-based detection upon protease-mediated cleavage between the Tyr-Pro bond .

Why HIV Protease Substrate 1 Cannot Be Replaced by Generic FRET Substrates Without Validation


HIV-1 protease displays profound subsite specificity that is exquisitely sensitive to the amino acid sequence context, particularly at the P1, P2, and P2′ positions [1]. Substituting even one amino acid in the SQNYPIVQ core can alter catalytic efficiency by orders of magnitude, as demonstrated by substrate panels used to evaluate drug-resistant protease mutants [2]. Kinetic parameters among commonly used fluorogenic substrates differ dramatically—kcat/Km values span from 0.002 to 18 μM⁻¹s⁻¹ depending solely on the peptide backbone sequence [3]. Consequently, an assay established and validated with HIV Protease Substrate 1 cannot be seamlessly transitioned to another fluorogenic peptide without full revalidation of inhibitor IC₅₀ determinations, dynamic range, and Z′-factor reliability. This substrate's specific EDANS/DABCYL FRET pair and Tyr-Pro cleavage site represent a validated package that is not interchangeable with alternative chromogenic or FRET-based HIV protease substrates.

HIV Protease Substrate 1 Comparative Performance Data for Scientific Selection


Catalytic Efficiency of HIV Protease Substrate 1 Versus Other Fluorogenic Peptides

When assessed for use in high-throughput inhibitor screening, HIV Protease Substrate 1 (DABCYL-SQNYPIVQ-EDANS) was directly benchmarked against alternative fluorogenic substrates. Its catalytic efficiency (kcat/Km = 0.048 μM⁻¹s⁻¹) is approximately 13-fold lower than that of the Abz-TINleF(p-NO₂)QR substrate (0.63 μM⁻¹s⁻¹) and about 10-fold lower than a newly optimized substrate (0.50 μM⁻¹s⁻¹) identified in the same study [1].

HIV-1 protease kinetics FRET substrate comparison enzyme efficiency

HIV Protease Substrate 1 Kinetic Parameters as a Widely Adopted Reference Benchmark

The well-characterized kinetic parameters of HIV Protease Substrate 1 (kcat = 4.9 ± 0.2 s⁻¹, Km = 103 ± 8 μM) serve as an established reference point across multiple independent studies [1]. In a separate screening context, this substrate was used as the baseline comparator for identifying improved substrates, with the novel substrate KVSLNFPIL demonstrating a ~20-fold improvement in kcat/Km over the SQNYPIVQ sequence [2].

enzyme kinetics reference standard Km determination

Defined FRET Detection Mechanism Versus Non-Quantifiable Chromogenic Alternatives

HIV Protease Substrate 1 incorporates a defined EDANS/DABCYL donor-acceptor FRET pair with precise spatial orientation spanning the Tyr-Pro cleavage site . In contrast to simple chromogenic substrates such as HIV Protease Substrate I (which lacks quantitative comparative data in the accessible literature), the EDANS/DABCYL FRET configuration in this substrate enables real-time, continuous fluorescence monitoring without the need for reaction quenching or secondary development steps .

FRET assay fluorescence detection real-time kinetics

Commercially Validated Consistency Through Standardized Quality Specifications

HIV Protease Substrate 1 is supplied with a minimum HPLC purity specification of ≥95%, ensuring batch-to-batch consistency critical for reproducible enzyme kinetics . This quality specification is accompanied by defined storage conditions (−20°C) and solubility parameters (DMSO soluble) that have been validated across multiple commercial sources and cited in peer-reviewed applications . In contrast, many custom-synthesized peptide substrates lack batch-certified purity documentation, introducing uncontrolled variability into inhibitor potency determinations.

peptide purity assay reproducibility quality control

Evolutionarily Conserved MA/CA Cleavage Site Sequence Broad Applicability

The SQNYPIVQ core sequence of HIV Protease Substrate 1 represents the highly conserved MA/CA junction (p17-p24) in the HIV-1 Gag polyprotein, one of the most stringently conserved cleavage sites across HIV-1 isolates [1]. This sequence is cleaved by both wild-type HIV-1 protease and clinically relevant drug-resistant variants, as demonstrated by studies evaluating substrate processing by V82A, M46I/F53L/V82A, and multi-drug-resistant mutant proteases [2].

substrate specificity drug resistance mutant protease

Primary Research and Screening Applications for HIV Protease Substrate 1


High-Throughput Screening of Novel HIV-1 Protease Inhibitors

HIV Protease Substrate 1 is extensively validated for use in FRET-based high-throughput screening (HTS) campaigns to identify novel HIV-1 protease inhibitors from compound libraries exceeding one million entries . The real-time fluorescence readout (EDANS emission at 490 nm upon DABCYL separation) enables rapid plate processing with sampling rates of approximately 7 seconds per well when coupled with automated liquid handling systems . The well-characterized kinetic parameters (Km = 103 μM, kcat = 4.9 s⁻¹) provide a reliable baseline for calculating inhibitor IC₅₀ values and assessing compound potency [1]. This substrate has been employed in HTS workflows that successfully identified all 304 known HIV-1 protease inhibitors from a spiked-in control set, demonstrating robust assay sensitivity .

Kinetic Characterization and Mechanism-of-Action Studies for Protease Inhibitors

The FRET-based continuous readout of HIV Protease Substrate 1 enables detailed enzyme kinetic studies essential for distinguishing competitive, non-competitive, and uncompetitive inhibition mechanisms . Competitive inhibition assays using this substrate at pH 4.7 by fluorimetric detection have been employed to determine dissociation constants for dimer-inhibitor complexes [1]. The substrate's moderate catalytic efficiency (kcat/Km = 0.048 μM⁻¹s⁻¹) provides an extended linear reaction window that facilitates accurate initial velocity determinations across multiple substrate concentrations, supporting robust Lineweaver-Burk and Dixon plot analyses required for rigorous mechanism-of-action studies.

Drug Resistance Surveillance and Mutant Protease Profiling

HIV Protease Substrate 1 is suitable for characterizing the catalytic properties of clinically relevant drug-resistant HIV-1 protease variants . The MA/CA cleavage site represented by this substrate maintains robust processing by both wild-type and mutant proteases carrying single (V82A) through multi-drug-resistant (up to six mutations) substitutions [1]. Catalytic efficiencies for these mutants relative to wild-type have been quantified (40-60% of wild-type efficiency) using fluorogenic detection [1], establishing this substrate as a validated tool for comparing the enzymatic properties of patient-derived or engineered protease variants and assessing the functional impact of resistance-associated mutations on substrate processing.

Academic Training and Standardized Teaching Laboratory Curricula

HIV Protease Substrate 1 is appropriate for inclusion in academic biochemistry and pharmacology teaching modules focused on enzyme kinetics, FRET principles, and antiviral drug discovery. The substrate's commercial availability with batch-certified purity specifications (≥95% by HPLC) and well-documented kinetic parameters [1] provide a standardized reagent that yields reproducible results across student laboratory sections. The straightforward real-time fluorescence readout eliminates the need for hazardous stop reagents or complex development procedures, reducing student exposure to toxic chemicals while demonstrating core enzymology concepts including Michaelis-Menten kinetics, inhibitor dose-response curves, and FRET-based detection principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV Protease Substrate 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.